futokadsurin C

Overview

Description

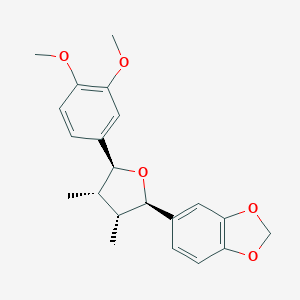

Futokadsurin C is a compound that can be found in the aerial parts of Piper futokadsura . It has been identified as a tetrahydrofuran lignan . The molecular formula of Futokadsurin C is C21H24O5 .

Molecular Structure Analysis

The molecular structure of Futokadsurin C consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Chemical Reactions Analysis

Futokadsurin C has been found to inhibit nitric oxide production by a murine macrophage-like cell line (RAW 264.7), which is activated by lipopolysaccharide and interferon-gamma .Physical And Chemical Properties Analysis

The molecular formula of Futokadsurin C is C21H24O5 . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Scientific Research Applications

Chemical Structure

Futokadsurin C is a lignan, a type of organic compound found in many plants. It is a tetrahydrofuran substituted by methyl groups at positions 3 and 4, a 3,4-dimethoxyphenyl group at position 5, and a 1,3-benzodioxol-5-yl moiety at position 2 .

Source and Extraction

Futokadsurin C is extracted from the aerial part of Piper futokadsura, a plant that grows in coastal forests and is vine-like, covering rocks and trees .

Inhibition of Nitric Oxide Production

Futokadsurin C has been found to inhibit nitric oxide production by a murine macrophage-like cell line (RAW 264.7), which was activated by lipopolysaccharide and interferon-γ . This suggests potential applications in the field of immunology and inflammation.

Traditional Uses

The leaf and stem of Piper futokadsura, the plant from which futokadsurin C is extracted, are used in traditional medicine to treat colds, neuralgia, and rheumatism . In Okinawa, Japan, the fruit is used for cooking, similar to pepper. It is also used as a stomachic, for intestinal regulation, and to stimulate appetite .

Mechanism of Action

Target of Action

The primary target of Futokadsurin C is nitric oxide synthase (EC 1.14.13.39) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule. Futokadsurin C acts as an inhibitor of this enzyme .

Mode of Action

Futokadsurin C interacts with nitric oxide synthase, inhibiting its activity . This results in a decrease in the production of nitric oxide. Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide synthase, Futokadsurin C can potentially influence these processes.

Biochemical Pathways

The inhibition of nitric oxide synthase by Futokadsurin C affects the nitric oxide pathway . Nitric oxide is involved in various signaling pathways, including those related to immune response and neurotransmission. Therefore, the inhibition of nitric oxide production can have downstream effects on these pathways.

Result of Action

The molecular and cellular effects of Futokadsurin C’s action primarily involve the reduction of nitric oxide production . This can influence various physiological processes, including immune response and neurotransmission.

Future Directions

While there is limited information available on the future directions of Futokadsurin C, its inhibitory effect on nitric oxide production suggests potential for further pharmacological research . As with any compound, future studies would need to further investigate its properties, potential uses, and safety profile.

properties

IUPAC Name |

5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDOSKNXLVXIP-WVGOSAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

futokadsurin C | |

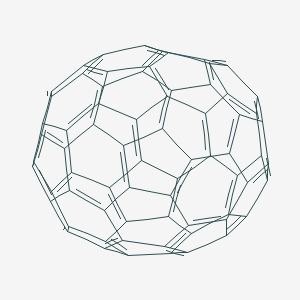

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

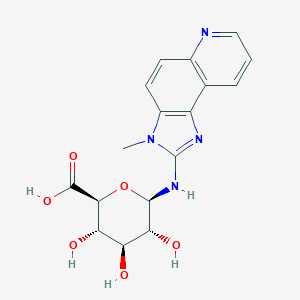

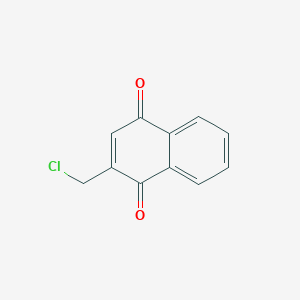

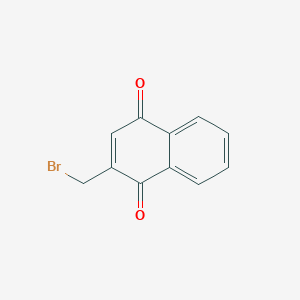

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of futokadsurin C, and how was this determined?

A1: Futokadsurin C is a tetrahydrofuran lignan with the systematic name (7R,8R,7'S,8'S)-3,4-methylenedioxy-3',4'-dimethoxy-7,7'-epoxylignan. [] Its molecular formula is C21H24O6. [] The structure of futokadsurin C was elucidated using spectroscopic methods, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] While the specific spectroscopic data isn't detailed in the provided abstract, these techniques help determine the connectivity and arrangement of atoms within a molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)